[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride
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Overview
Description
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mechanism of Action
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride works by irreversibly binding to the active site of proteases, thereby inhibiting their activity. This binding occurs through the formation of a covalent bond between the sulfonyl fluoride group of [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride and the serine residue of the protease active site.
Biochemical and Physiological Effects
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride has been shown to have a variety of biochemical and physiological effects. In addition to its protease inhibitory activity, [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride has been shown to inhibit the activity of other enzymes such as phospholipase A2 and acetylcholinesterase. It has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride in lab experiments is its high potency as a protease inhibitor. It has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one limitation of using [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride is its irreversibility, which can make it difficult to study the kinetics of protease activity.
Future Directions
There are several future directions for research involving [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride. One area of interest is the development of [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride derivatives with improved selectivity for specific proteases. Another area of interest is the use of [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride in the development of new therapeutics for diseases such as cancer and inflammation. Additionally, [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride could be used in the development of new diagnostic tools for the detection of protease activity in biological samples.
Conclusion
In conclusion, [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride is a chemical compound with unique properties and potential applications in scientific research. Its high potency as a protease inhibitor has made it a valuable tool for studying the structure and function of proteases, as well as their role in various biological processes. While there are limitations to its use, such as its irreversibility, [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride remains a promising area of research with many potential future directions.
Synthesis Methods
The synthesis of [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride involves the reaction of 1-(2,2,2-trifluoroethyl)pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a high melting point and purity.
Scientific Research Applications
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride has been extensively used in scientific research as a protease inhibitor. It is a potent inhibitor of serine proteases, including trypsin, chymotrypsin, and elastase. [1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride has been used to study the structure and function of proteases, as well as their role in various biological processes such as blood coagulation, inflammation, and cancer.
properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4N2O2S/c7-6(8,9)4-12-2-1-5(11-12)3-15(10,13)14/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYGWYVZWVGZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CS(=O)(=O)F)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride |
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